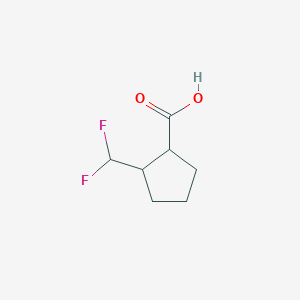

2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJEPKUQKEYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Difluoromethyl)cyclopentane-1-carboxylic acid generally follows a two-step approach:

- Difluoromethylation : Introduction of the difluoromethyl group (–CHF₂) into the cyclopentane ring.

- Carboxylation : Formation of the carboxylic acid group at the 1-position of the cyclopentane ring.

This sequence is typically achieved by using difluorocarbene or difluoromethylating reagents followed by reaction with carbon dioxide under basic conditions to install the carboxyl functionality.

Detailed Synthetic Routes and Reaction Conditions

Example Synthetic Sequence (From Literature)

- Starting from cyclopentanone derivatives, difluoromethylation is performed using reagents like 2-pyridylsulfonyl difluoromethyl (2-PySO₂CF₂H) with potassium tert-butoxide (BuOK) under controlled temperature.

- The resulting difluoromethylated ketone is then subjected to selective hydrogenation and ring-opening steps (if necessary) to yield intermediates.

- Finally, carboxylation is achieved by reaction with CO₂ under basic conditions to form the carboxylic acid group.

Industrial Production Considerations

Industrial-scale synthesis of this compound involves:

- Scale-up of difluoromethylation and carboxylation steps with optimization for yield and purity.

- Use of continuous flow reactors to improve reaction control, heat management, and throughput.

- Advanced purification techniques such as crystallization and chromatographic methods to isolate the product with high purity.

- Process optimization to minimize by-products such as ketones, aldehydes (from oxidation), or alcohols (from reduction).

Comparative Analysis with Related Fluorinated Cycloalkane Carboxylic Acids

Research Findings on Reaction Mechanisms and Properties

- The difluoromethyl group enhances the compound’s binding affinity in biochemical contexts due to its electronegativity and ability to participate in hydrogen bonding and electrostatic interactions.

- The carboxylic acid group facilitates further chemical transformations and biological interactions.

- The electron-withdrawing effect of the difluoromethyl substituent influences the acidity (pKa) and reactivity of the compound, as observed in related fluorinated cycloalkane carboxylic acids.

Summary Table: Key Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Difluorocarbene-mediated difluoromethylation + CO₂ carboxylation | 2-PySO₂CF₂H, BuOK, CO₂, base | High selectivity, established route | Requires strong bases, sensitive reagents |

| Tandem catalytic dehydrogenation-olefination-decarboxylation | Catalysts facilitating tandem reactions | Enables multifunctionalization | More complex, less direct for acid synthesis |

| Microwave-assisted fluorination (analogous methods) | Halodifluoroacetate, microwave irradiation | Rapid reaction times | Not directly reported for this compound |

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of 2-(difluoromethyl)cyclopentane-1-carboxylic acid exhibit potential as inhibitors for GABA aminotransferase, which is relevant in treating conditions such as epilepsy and addiction. A specific study highlights the use of cyclopentene carboxylic acid-related compounds as GABA aminotransferase inactivators, suggesting their role in developing therapies for neurological disorders and hepatocellular carcinoma .

Case Study: GABA Inhibition

A patent (MX2018004302A) discusses the synthesis of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, showcasing its efficacy as a GABA aminotransferase inhibitor. This compound demonstrated significant therapeutic effects in preclinical models, indicating its potential for further development into clinical applications .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential intermediate in organic synthesis. It has been utilized in enantioselective remote methylene C−H (hetero)arylation reactions, facilitated by chiral bifunctional ligands. This method allows for the establishment of multiple stereocenters with high enantiomeric excess, yielding products with up to 94% enantiomeric purity.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Remote Methylene C−H Arylation | 36-54 | 81-94 |

Material Science

Synthesis of Dyes and Fragrances

The compound is also employed in the synthesis of dyes and fragrances. Its unique structure allows chemists to create complex scents and vibrant colors by acting as a building block in various synthetic pathways. The versatility of this compound makes it valuable in the formulation of specialty chemicals used in consumer products.

Advanced Research Applications

Late-stage Difluoromethylation

Recent advancements have highlighted the role of difluoromethylation processes involving this compound. These processes enable precise site-selective installation of difluoromethyl groups onto biomolecules, enhancing their pharmaceutical properties. Such modifications can improve lipophilicity and bioavailability, making them suitable for drug development .

Summary of Applications

The applications of this compound span multiple domains:

- Medicinal Chemistry: Potential therapeutic agent for neurological disorders.

- Organic Synthesis: Key intermediate for complex molecule synthesis.

- Material Science: Building block for dyes and fragrances.

- Advanced Research: Enhancing drug properties through difluoromethylation.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopentanecarboxylic Acid

- Molecular Formula : C₇H₉F₃O₂

- Molecular Weight : 182.14 g/mol

- Key Properties :

- Melting Point: 36–38°C

- Solubility: Insoluble in water

- Substituent: Trifluoromethyl (-CF₃) at the 1-position

Comparison :

(S)-3-Amino-4-(Difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

- Molecular Formula: C₇H₈F₂NO₂ (inferred)

- Key Features: Amino (-NH₂) and difluoromethylenyl (-CF₂) groups Unsaturated cyclopentene ring

Comparison :

cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid

- Molecular Formula : C₁₅H₁₅F₃O₃

- Molecular Weight : 300 g/mol

- Key Features :

- Bulky 4-trifluoromethylphenyl substituent

Comparison :

2-Amino-1-Hydroxycyclopentane Carboxylic Acid

- Molecular Formula: C₆H₁₁NO₃ (inferred)

- Key Features: Amino (-NH₂) and hydroxyl (-OH) groups

Comparison :

- Polarity: The hydroxyl and amino groups increase hydrophilicity, contrasting with DFMCPA’s lipophilic fluorine substituents .

Biological Activity

Overview

2-(Difluoromethyl)cyclopentane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies, due to its unique structural properties and potential biological activities.

The synthesis of this compound typically involves the introduction of a difluoromethyl group into a cyclopentane ring, followed by carboxylation. Common methods include:

- Difluoromethylation : Utilizing difluorocarbene reagents to introduce the difluoromethyl group.

- Carboxylation : Achieved through reactions with carbon dioxide in the presence of a base.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its utility in further synthetic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to enzymes or receptors, influencing various biochemical pathways. The carboxylic acid functional group may participate in hydrogen bonding and electrostatic interactions, modulating the compound's activity within biological systems.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. Below are key findings from recent studies:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes, impacting metabolic processes. For instance, it may influence pathways involving amino acid metabolism and energy production.

- Therapeutic Potential : Investigations into its potential as a therapeutic agent have revealed promising results in drug development contexts. Its structural features suggest it could be beneficial in designing new pharmaceuticals with improved efficacy and selectivity .

Case Studies

-

Study on Enzyme Interactions :

A study published in Nature Communications explored how this compound interacts with human enzymes involved in metabolic pathways. The results indicated that the compound selectively inhibits specific enzymes, leading to altered metabolic profiles in vitro . -

Pharmaceutical Applications :

Research highlighted the potential of this compound as a lead structure for developing new drugs targeting metabolic disorders. Its unique properties allow for modifications that can enhance bioactivity while minimizing side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)cyclopentane-1-carboxylic acid | C7H9F3O2 | Stronger enzyme inhibition |

| 2-(Chloromethyl)cyclopentane-1-carboxylic acid | C7H10ClO2 | Moderate biological activity |

| 2-(Bromomethyl)cyclopentane-1-carboxylic acid | C7H10BrO2 | Variable activity depending on conditions |

The presence of the difluoromethyl group imparts distinct electronic and steric properties that enhance its interaction with biological targets compared to other halogenated analogs .

Q & A

Q. What are the standard synthetic routes for 2-(difluoromethyl)cyclopentane-1-carboxylic acid, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by difluoromethylation. A common approach is cyclopropanation using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)), as seen in structurally related cyclopropane derivatives . For difluoromethylation, nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions is employed. Key parameters include:

- Temperature control (<0°C) to prevent side reactions.

- Catalyst choice (e.g., Cu(I) for selective fluorination).

- Solvent selection (e.g., DMF or THF for polar intermediates).

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Analytical techniques include:

- LCMS : To confirm molecular weight (e.g., observed [M+H]+ ion matching theoretical value) .

- HPLC : Retention time consistency under standardized conditions (e.g., 1.03 minutes in SMD-FA05 conditions) .

- ¹⁹F NMR : To verify difluoromethyl group integration and absence of fluorinated impurities.

Critical Note: Baseline separation in HPLC is essential to resolve stereoisomers, as cyclopropane rings often exhibit chirality .

Advanced Research Questions

Q. What experimental strategies address challenges in introducing the difluoromethyl group into strained cyclopropane systems?

Methodological Answer: Challenges include steric hindrance and electronic destabilization. Solutions involve:

- Pre-functionalization : Introducing fluorine prior to cyclopropanation (e.g., using fluorinated diazo precursors) to avoid post-ring strain modifications .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for difluoromethylation .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in analogous cyclopropane derivatives .

Case Study:

A 2021 study achieved 68% yield by pre-functionalizing the cyclopropane precursor with a Boc-protected amine, reducing steric clash during fluorination .

Q. How does the difluoromethyl group influence the compound’s conformational stability and binding affinity in enzyme inhibition studies?

Methodological Answer: The difluoromethyl group:

- Enhances metabolic stability : Fluorine’s electronegativity reduces oxidative degradation via cytochrome P450 enzymes .

- Modulates lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .

- Stereoelectronic effects : The C–F bond’s rigidity stabilizes specific conformations, as shown in Protein Data Bank (PDB) analyses of fluorinated inhibitors .

Q. How do researchers resolve contradictions in toxicity data for fluorinated cyclopropane derivatives?

Methodological Answer: Contradictions arise due to incomplete ecotoxicological profiles (e.g., missing LC₅₀ data ). Strategies include:

- In silico modeling : Tools like ECOSAR predict toxicity based on structural analogs.

- High-throughput screening : Use of zebrafish embryos or in vitro cytotoxicity assays (e.g., HepG2 cells) to fill data gaps .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 2,2-dichlorocyclopropane-1-carboxylic acid) to infer behavior .

Methodological Gaps and Future Directions

Q. What are the limitations in current fluorination methodologies for cyclopropane systems?

- Low yields : Due to competing elimination reactions in strained systems.

- Stereocontrol : Difficulty in achieving enantiomeric excess >90% without chiral auxiliaries .

- Scalability : Batch reactor limitations for flow chemistry adaptations, as seen in dicarboxylic acid ester syntheses .

Recommendation: Explore photoredox catalysis or electrochemical fluorination to improve selectivity and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.